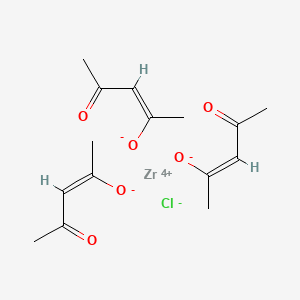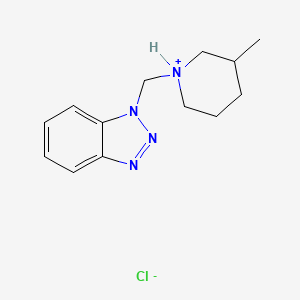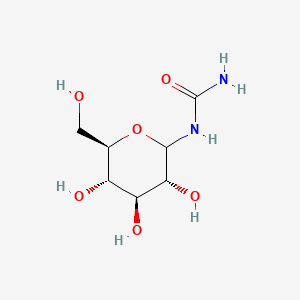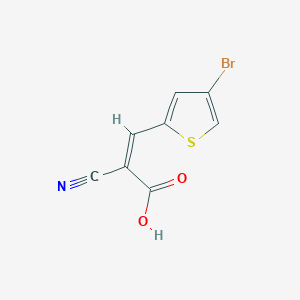
Sodium octyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium octyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications. Its chemical structure allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium octyl phosphonate can be synthesized through the reaction of octyl alcohol with phosphorus trichloride, followed by hydrolysis. The general reaction involves the following steps:
Reaction with Phosphorus Trichloride: Octyl alcohol reacts with phosphorus trichloride to form octyl phosphonochloridate.
Hydrolysis: The octyl phosphonochloridate is then hydrolyzed to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium octyl phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phosphonic acid derivatives.
Oxidation: this compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The phosphonate group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents for hydrolysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Produces phosphonic acid derivatives.
Oxidation: Forms higher oxidation state phosphorus compounds.
Substitution: Results in the formation of substituted phosphonate compounds.
Applications De Recherche Scientifique
Sodium octyl phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as a corrosion inhibitor in metal treatment processes.
Mécanisme D'action
The mechanism of action of sodium octyl phosphonate involves its ability to interact with both hydrophilic and hydrophobic substances. This dual interaction capability allows it to act as a surfactant, reducing surface tension and stabilizing emulsions. The phosphonate group can also chelate metal ions, making it effective in preventing metal corrosion.
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another surfactant with a similar structure but a longer alkyl chain.
Sodium hexyl phosphonate: A shorter-chain analog of sodium octyl phosphonate.
Phosphonic acid derivatives: Compounds with similar functional groups but different alkyl chains.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both surfactant and chelating properties.
Propriétés
Numéro CAS |
33488-70-9 |
|---|---|
Formule moléculaire |
C8H17Na2O3P |
Poids moléculaire |
238.17 g/mol |
Nom IUPAC |
disodium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C8H19O3P.2Na/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
KBQXYXLZUWULEL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
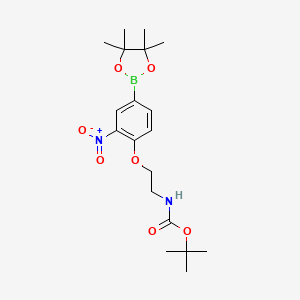

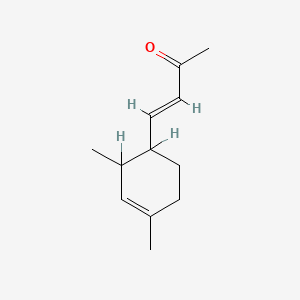
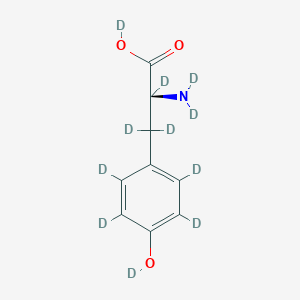

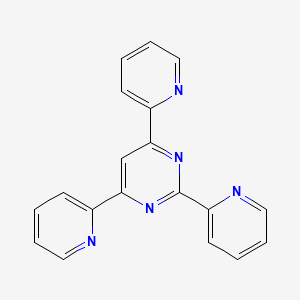
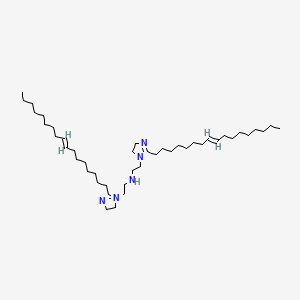
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
